molecular formula C28H27N3O4S B2613464 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 896676-83-8

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2613464
CAS No.: 896676-83-8
M. Wt: 501.6
InChI Key: ATAOLYOZZTUVTF-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a synthetic, complex organic molecule designed for advanced chemical and pharmaceutical research applications. This compound features a multi-functional structure incorporating benzodioxole, indole, and benzamide moieties, which are of significant interest in medicinal chemistry. Its molecular architecture suggests potential as a key intermediate in the synthesis of more complex biologically active molecules or for use in structure-activity relationship (SAR) studies. Researchers may investigate its properties as a potential ligand for various enzymatic targets, given the presence of hydrogen bond donor and acceptor sites, as well as a flexible thioether linkage. This product is intended for use in laboratory research settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. The exact mechanism of action and specific research applications for this compound are not fully established and represent an area for scientific investigation.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-6-9-21(10-7-19)28(33)29-12-13-31-16-26(22-4-2-3-5-23(22)31)36-17-27(32)30-15-20-8-11-24-25(14-20)35-18-34-24/h2-11,14,16H,12-13,15,17-18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAOLYOZZTUVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H29N3O5S
  • Molecular Weight : 531.63 g/mol
  • Purity : Typically around 95%.

The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological properties. The presence of multiple functional groups, including thioether and amide linkages, enhances its potential biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. A study highlighted that derivatives containing the benzo[d][1,3]dioxole structure showed promising results in inhibiting cancer cell proliferation in various human cancer cell lines .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. Compounds in this category have demonstrated broad-spectrum antimicrobial activities, with some showing low minimal inhibitory concentrations (MICs) against tested organisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer effects on SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines. The compound showed significant inhibition of cell growth with IC50 values ranging from 6.46 to 6.56 µM .
Study 2 Evaluated antimicrobial properties against various pathogens. Compounds exhibited MIC values as low as 50 µg/mL, indicating high efficiency .
Study 3 Focused on the interaction of similar compounds with amyloid beta peptide, suggesting potential implications for Alzheimer’s disease treatment .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Disruption of Cell Signaling Pathways : It could interfere with signaling pathways critical for tumor growth and survival.
  • Antimicrobial Mechanisms : The thioether linkage may play a role in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives from the evidence:

Compound Core Scaffold Key Functional Groups Potential Bioactivity
N-(2-(3-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide Indole + benzodioxole Thioether, amide, methylbenzamide Hypothesized: Kinase inhibition, CNS modulation
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole + isoxazole Benzamide, thiadiazole, isoxazole Antimicrobial (based on thiadiazole bioactivity)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + pyridine Acetylpyridine, thiadiazole, benzamide Anticancer (via kinase or topoisomerase inhibition)
862831-31-0 (from ) Indole + diketone Indol-3-yl, ethanedione, morpholino Unreported (structural analogs suggest protease inhibition)

Key Observations :

  • The target compound’s benzodioxole and indole groups distinguish it from thiadiazole-based analogs (e.g., compounds 6 and 8a), which are more commonly associated with antimicrobial or anticancer effects .
Spectroscopic and Analytical Data
  • IR Spectroscopy : The target compound’s amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1250 cm⁻¹) would differ from compound 6’s single C=O peak at 1606 cm⁻¹ .
  • NMR : The indole NH proton (~10–12 ppm) and benzodioxole aromatic protons (δ 6.8–7.0) would contrast with compound 8a’s pyridine protons (δ 8.04–8.39) .
  • Mass Spectrometry : The molecular ion peak (M⁺) for the target compound would differ significantly from compound 8a (m/z 414) due to its higher molecular weight and benzodioxole moiety .
Bioactivity and Computational Insights
  • Bioactivity Clustering : indicates that structurally similar compounds cluster by bioactivity profiles. The target compound’s indole and benzodioxole groups may align with CNS-active compounds, whereas thiadiazole analogs () cluster with antimicrobials .
  • Molecular Docking : The benzodioxole’s lipophilicity could enhance binding to hydrophobic kinase pockets (e.g., ROCK1), while the indole’s π-system might facilitate stacking interactions absent in thiadiazole derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the benzodioxole-indole-benzamide scaffold in this compound?

The synthesis typically involves sequential coupling reactions. Key steps include:

  • Thioether formation : Reaction of a 2-chloroacetamide intermediate with a thiol-containing indole derivative under basic conditions (e.g., triethylamine in dioxane) to form the thioethyl bridge .
  • Amide coupling : Use of benzodioxol-5-ylmethylamine with activated carbonyl groups (e.g., chloroacetyl chloride) to generate the acetamide moiety. Reflux conditions and TLC monitoring are critical for yield optimization .
  • Final benzamide assembly : Coupling the intermediate with 4-methylbenzoyl chloride via standard amidation protocols. Purification via recrystallization (e.g., ethanol-DMF mixtures) ensures product integrity .

Advanced: How can reaction conditions be optimized to mitigate side reactions during the thioether bond formation?

Side reactions (e.g., oxidation or disulfide formation) can be minimized by:

  • Controlled stoichiometry : Maintain a 1:1 molar ratio of thiol-containing indole to chloroacetamide to avoid excess reactive intermediates .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the thiol group .
  • Solvent selection : Polar aprotic solvents like dioxane enhance nucleophilicity while stabilizing intermediates.
  • Temperature modulation : Gradual addition of reagents at 20–25°C reduces exothermic side reactions . Post-reaction, quenching with water precipitates the product, simplifying isolation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the indole-thioethyl linkage and benzodioxole substitution .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>95% via HPLC) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous benzodioxole-thiazole derivatives .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., antitumor vs. anti-inflammatory) of structurally related compounds?

  • Comparative SAR studies : Systematically vary substituents (e.g., benzodioxole vs. benzothiazole) to isolate pharmacophoric motifs .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for antitumor assays) and control for variables like compound solubility and incubation time .
  • Mechanistic profiling : Employ kinase inhibition assays or cytokine profiling (e.g., IL-6/TNF-α) to differentiate pathways .

Basic: What structural features of this compound contribute to its potential bioactivity?

  • Benzodioxole moiety : Enhances lipophilicity and membrane permeability, as seen in antitumor analogs .
  • Indole-thioethyl bridge : Facilitates π-π stacking with protein targets (e.g., kinase ATP-binding pockets) .
  • 4-Methylbenzamide group : Modulates electronic properties, improving receptor binding affinity .

Advanced: What computational strategies are effective for predicting the environmental fate of this compound?

  • QSAR models : Predict biodegradation rates using logP and topological polar surface area (TPSA) .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to estimate metabolic pathways .
  • Environmental partitioning studies : Apply fugacity models to assess distribution in soil/water systems, guided by octanol-water partition coefficients (log Kow) .

Basic: How should researchers design dose-response experiments to evaluate this compound’s efficacy?

  • Range-finding assays : Start with broad concentrations (e.g., 0.1–100 μM) to identify IC50 thresholds .
  • Replicate setup : Use ≥3 biological replicates and normalize to vehicle controls (e.g., DMSO <0.1%) .
  • Data analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and maximal responses .

Advanced: What strategies can resolve crystallinity issues during X-ray structure determination?

  • Solvent screening : Test mixtures of ethanol, DMF, and ethyl acetate for slow vapor diffusion .
  • Derivatization : Introduce heavy atoms (e.g., bromine) via halogenation to improve diffraction .
  • Temperature control : Crystallize at 4°C to slow nucleation and enhance crystal size .

Basic: How can researchers validate the purity of intermediates during multi-step synthesis?

  • TLC monitoring : Use silica gel plates with UV visualization (Rf = 0.3–0.5 in hexane-EtOAc) .
  • Flash chromatography : Purify intermediates with gradient elution (e.g., 10–50% EtOAc in hexane) .
  • Melting point analysis : Compare observed values to literature data for analogs (e.g., 160–165°C) .

Advanced: How to assess the compound’s potential for off-target effects in biological assays?

  • Selectivity panels : Screen against related targets (e.g., kinases, GPCRs) using competitive binding assays .
  • Proteome profiling : Employ affinity pulldown coupled with LC-MS/MS to identify interacting proteins .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing responses in wild-type vs. gene-edited cell lines .

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